Galantamine hydrobromide is currently approved for the treatment of mild to moderate Alzheimer's disease in several countries. It acts through a unique dual mechanism:
Clinical trials have shown that galantamine can significantly improve cognitive function, global function, and activities of daily living in patients with mild to moderate AD compared to placebo PubMed: . However, its long-term effects on disease progression are still under investigation.
The unique properties of galantamine have led researchers to explore its potential benefits in other neurological conditions. These include:
Galantamine hydrobromide is a reversible, competitive inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It is chemically defined as (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef]benzazepin-6-ol hydrobromide. The compound has an empirical formula of C17H21NO3·HBr and a molecular weight of 368.27 g/mol. Galantamine hydrobromide appears as a white to off-white powder and is sparingly soluble in water .
Galantamine acts as an acetylcholinesterase (AChE) inhibitor []. AChE is an enzyme that breaks down acetylcholine, a vital neurotransmitter involved in memory, learning, and other cognitive functions. In Alzheimer's disease, AChE activity increases, leading to decreased acetylcholine levels and cognitive decline.
Galantamine binds to the active site of AChE, preventing it from breaking down acetylcholine. This increased acetylcholine availability in the brain synapses enhances cognitive function in patients with Alzheimer's disease [].
Galantamine exhibits significant biological activity as a cognitive enhancer and is primarily used in the treatment of mild to moderate Alzheimer's disease. Its pharmacological effects include:
The synthesis of galantamine has evolved significantly since its initial isolation from Galanthus nivalis (common snowdrop). Current methods include:
Galantamine hydrobromide is primarily used in:
Galantamine interacts with various drugs and enzymes during metabolism:
Several compounds share structural or functional similarities with galantamine. Here are a few notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Donepezil | Acetylcholinesterase inhibitor | Longer half-life; selective for acetylcholinesterase |
Rivastigmine | Acetylcholinesterase inhibitor; butyrylcholinesterase inhibitor | Transdermal delivery system available |
Tacrine | Acetylcholinesterase inhibitor | First drug approved for Alzheimer's; hepatotoxicity risk |
Galantamine's unique dual mechanism—both inhibiting acetylcholinesterase and modulating nicotinic receptors—distinguishes it from other similar compounds. Its natural origin and favorable side effect profile also contribute to its distinctiveness among Alzheimer's treatments .
Galantamine’s discovery traces to Soviet research in the 1940s, where alkaloids from Galanthus nivalis were first characterized. Initial studies focused on neuromuscular applications, such as reversing paralytic conditions and anesthetic-induced blockade. By the 1990s, its potential in Alzheimer’s disease was recognized, leading to FDA approval in 2001 for mild-to-moderate dementia. The transition from a botanical curiosity to a therapeutic agent underscores its unique dual mechanism of action: acetylcholinesterase inhibition and nicotinic receptor modulation.
Galantamine occurs in Amaryllidaceae species, including Galanthus, Narcissus, and Leucojum aestivum (summer snowflake). Bulbs and aerial parts contain 0.1–0.2% alkaloids, with galantamine concentrations varying by species and cultivation conditions. Extraction involves acidic solvents (e.g., HCl-methanol), followed by flash chromatography and thin-layer purification, yielding ~0.15% recovery.
Table 1: Galantamine Content in Selected Plant Species
Species | Part Used | Galantamine Content (mg/g) | Source |
---|---|---|---|
Galanthus nivalis | Bulb | 1.2–1.8 | |
Narcissus jonquilla | Bulb | 0.9–1.5 | |
Leucojum aestivum | Aerial | 0.7–1.1 |
Galantamine’s tetracyclic benzofuroazepine skeleton (C₁₇H₂₁NO₃·HBr) presents synthetic challenges due to three chiral centers. Early synthesis attempts in the 1960s faced low yields (<5%), but modern methods like the Trost enyne metathesis (2005) and Eli Lilly’s Grubbs catalyst approach (2007) achieve >20% efficiency. Its role in Alzheimer’s therapy has spurred research into biosynthesis pathways, enabling microbial production via engineered E. coli.
Galantamine hydrobromide represents a quaternary ammonium salt formed between the tertiary alkaloid galantamine and hydrobromic acid [1] [2]. The compound exhibits a well-defined molecular composition that has been extensively characterized through multiple analytical techniques and validated across various pharmaceutical standards.
Table 1: Molecular Formula and Mass Analysis
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₇H₂₂BrNO₃ | [1] [2] [3] |
Molecular Weight (g/mol) | 368.27 | [1] [2] [3] [4] |
Monoisotopic Mass (Da) | 367.078306 | [2] |
Exact Mass | 367.0783 | [2] |
CAS Registry Number | 1953-04-4 | [1] [2] [3] |
InChI Key | QORVDGQLPPAFRS-XPSHAMGMSA-N | [1] [3] |
SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | [3] [6] |
Melting Point (°C) | 256 (decomposition) | [4] [19] |
Appearance | White to light yellow crystalline powder | [4] [19] |
The molecular formula C₁₇H₂₂BrNO₃ indicates the presence of seventeen carbon atoms, twenty-two hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms [1] [2] [3]. The molecular weight of 368.27 grams per mole has been consistently reported across multiple sources and pharmaceutical monographs [1] [2] [3] [4]. Mass spectrometric analysis reveals a monoisotopic mass of 367.078306 daltons, which corresponds precisely to the theoretical calculation based on the most abundant isotopes [2].
The Chemical Abstracts Service registry number 1953-04-4 uniquely identifies this compound in chemical databases and regulatory documentation [1] [2] [3]. The International Chemical Identifier Key (InChI Key) QORVDGQLPPAFRS-XPSHAMGMSA-N provides a standardized hash representation of the molecular structure, enabling unambiguous identification across different chemical information systems [1] [3].
Thermal analysis demonstrates that galantamine hydrobromide exhibits a melting point of 256°C with decomposition, indicating the thermal instability of the compound at elevated temperatures [4] [19]. The compound typically appears as a white to light yellow crystalline powder with characteristic hygroscopic properties [4] [19].
Galantamine hydrobromide contains three distinct chiral centers located at positions C-4a, C-6, and C-8a within its tetracyclic framework [9] [12]. The naturally occurring form of galantamine exhibits a specific absolute configuration that has been definitively established through advanced chiroptical techniques and crystallographic analysis.
Table 2: Stereochemical Configuration and Chirality
Stereocenter | Absolute Configuration | Complete Absolute Configuration | Optical Activity | Specific Rotation [α]₂₀/D | Reference |
---|---|---|---|---|---|
C-4a | S | (4aS,6R,8aS) | (-) | -92.0 to -98.0° (c=1.4, H₂O) | [4] [9] [12] [13] |
C-6 | R | (4aS,6R,8aS) | (-) | -92.0 to -98.0° (c=1.4, H₂O) | [4] [9] [12] [13] |
C-8a | S | (4aS,6R,8aS) | (-) | -92.0 to -98.0° (c=1.4, H₂O) | [4] [9] [12] [13] |
The absolute configuration of galantamine hydrobromide has been established as (4aS,6R,8aS) through comprehensive stereochemical analysis employing multiple complementary techniques [9] [12] [13]. Nuclear magnetic resonance spectroscopy combined with density functional theory calculations provided initial configurational assignments, which were subsequently validated through vibrational circular dichroism and Raman optical activity measurements [9] [12].
The compound exhibits levorotatory optical activity with a specific rotation ranging from -92.0 to -98.0 degrees when measured at the sodium D-line (589 nanometers) at 20°C using a concentration of 1.4 grams per 100 milliliters in water [4] [9] [12] [13]. This negative optical rotation confirms the stereochemical assignment and provides a reliable method for verifying the enantiomeric purity of pharmaceutical preparations.
Comparative studies utilizing vibrational optical activity techniques have demonstrated that Raman optical activity can independently assign the absolute configuration of galantamine without requiring additional analytical methods [9] [12]. The DP4 statistical analysis of nuclear magnetic resonance data yields a probability exceeding 99% for the (4aS,6R,8aS) configuration when combining both proton and carbon-13 nuclear magnetic resonance datasets [12].
The three chiral centers contribute to the overall molecular rigidity and specific biological activity profile of galantamine hydrobromide [37] [39]. Enantiomeric studies have revealed significant stereoselective differences in biological activity, with the naturally occurring (4aS,6R,8aS) enantiomer demonstrating substantially higher acetylcholinesterase inhibitory potency compared to its unnatural antipode [39].
The structural characterization of galantamine hydrobromide has been accomplished through a comprehensive array of analytical techniques, providing unambiguous confirmation of its molecular architecture and bonding patterns.
Table 3: Structural Elucidation and Confirmation - Spectroscopic Data
Analytical Technique | Characteristic Values | Solvent/Conditions | Reference |
---|---|---|---|
UV Spectrophotometry (λmax) | 289 nm (distilled water) | Distilled water | [5] [8] |
Fluorescence Excitation (λex) | 282 nm | Aqueous solution | [5] |
Fluorescence Emission (λem) | 607 nm | Aqueous solution | [5] |
¹H NMR | Complex multiplicity pattern | CDCl₃/D₂O | [9] [12] [15] |
¹³C NMR | 17 carbon signals | CDCl₃ | [9] [12] [15] |
Mass Spectrometry (ESI+) | m/z 288 [M-HBr+H]⁺ | Positive ion mode | [15] [16] |
IR Spectroscopy | Characteristic peaks 970-1080 cm⁻¹ | CHCl₃ | [9] [12] |
Powder X-ray Diffraction | Crystalline form confirmed | Solid state | [18] |
Ultraviolet spectrophotometric analysis reveals a characteristic absorption maximum at 289 nanometers when measured in distilled water, providing a reliable method for quantitative determination [5] [8]. The absorption coefficient at this wavelength ranges from 79.6 to 86.2 for a 50 microgram per milliliter solution, enabling precise concentration measurements in pharmaceutical formulations [8].
Fluorescence spectroscopy demonstrates excitation and emission maxima at 282 nanometers and 607 nanometers, respectively, when measured in aqueous solution [5]. This fluorescence behavior has been exploited for the development of sensitive analytical methods with detection limits as low as 0.29 micrograms per milliliter [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information through both proton and carbon-13 measurements [9] [12] [15]. The proton nuclear magnetic resonance spectrum exhibits complex multiplicity patterns characteristic of the tetracyclic framework, while carbon-13 nuclear magnetic resonance reveals seventeen distinct carbon signals corresponding to the molecular formula [9] [12] [15]. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple quantum coherence experiments, have been employed to establish complete connectivity patterns and confirm the stereochemical assignments [15].
Mass spectrometric analysis using electrospray ionization in positive ion mode generates characteristic fragmentation patterns that confirm the molecular structure [15] [16]. The base peak typically appears at m/z 288, corresponding to the loss of hydrogen bromide from the protonated molecular ion [15] [16]. Tandem mass spectrometry experiments reveal diagnostic fragment ions that enable structural verification and impurity identification [15] [16].
Infrared spectroscopy exhibits characteristic absorption bands in the region from 970 to 1080 wavenumbers, which correspond to specific vibrational modes of the benzofuran and azepine ring systems [9] [12]. These spectral features provide fingerprint identification and have been utilized for polymorph characterization and quality control applications [9] [12].
Powder X-ray diffraction analysis confirms the crystalline nature of galantamine hydrobromide and enables the identification of different polymorphic forms [18]. The diffraction pattern exhibits sharp, well-defined peaks characteristic of a highly ordered crystal lattice structure [18].
The systematic nomenclature of galantamine hydrobromide follows International Union of Pure and Applied Chemistry guidelines while accommodating various pharmaceutical and regulatory naming conventions.
Table 4: IUPAC Nomenclature and Alternative Naming Conventions
Nomenclature Type | Chemical Name | Reference |
---|---|---|
IUPAC Name | (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef] [2]benzazepin-6-ol hydrobromide | [1] [20] [22] [23] |
Systematic Name | 6H-Benzofuro[3a,3,2-ef] [2]benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, hydrobromide, (4aS,6R,8aS)- | [20] [22] |
USP Name | Galantamine Hydrobromide | [22] [23] [24] |
EP Name | Galantamine hydrobromide | [25] [28] |
Trade Names | RAZADYNE®, REMINYL®, NIVALIN® | [14] [19] [33] |
Chemical Abstract Name | (4aS,6R,8aS)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzofuro[3a,3,2-ef] [2]benzazepin-6-ol hydrobromide | [19] [20] |
Alternative Names | Galanthamine hydrobromide, Lycoremine hydrobromide | [1] [6] [19] |
The International Union of Pure and Applied Chemistry name systematically describes the complete molecular structure as (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef] [2]benzazepin-6-ol hydrobromide [1] [20] [22] [23]. This nomenclature explicitly indicates the stereochemical configuration at each chiral center and provides a complete description of the ring fusion pattern and substitution positions.
The systematic name employed by Chemical Abstracts Service follows a similar pattern but utilizes a different ordering convention: 6H-Benzofuro[3a,3,2-ef] [2]benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, hydrobromide, (4aS,6R,8aS)- [20] [22]. This variation in naming convention reflects different indexing practices while maintaining structural accuracy.
Pharmaceutical monographs utilize simplified names for practical purposes [22] [23] [24] [25] [28]. The United States Pharmacopeia designates the compound as "Galantamine Hydrobromide" with specific purity requirements of not less than 98.0% and not more than 102.0% calculated on the dried basis [22] [23]. The European Pharmacopoeia employs the similar designation "Galantamine hydrobromide" with comparable quality specifications [25] [28].
Acute Toxic